molecular formula C11H13ClO2 B1475364 4-Chloro-2-isobutoxybenzaldehyde CAS No. 1602198-60-6

4-Chloro-2-isobutoxybenzaldehyde

Cat. No. B1475364
CAS RN: 1602198-60-6
M. Wt: 212.67 g/mol
InChI Key: SSMISNJRBMQAIA-UHFFFAOYSA-N
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Description

4-Chloro-2-isobutoxybenzaldehyde is a chemical compound with the linear formula C11H13O2Cl1 . It is a solid substance .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) of this compound is 1S/C11H13ClO2/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-6,8H,7H2,1-2H3 . This identifier provides a standard way to encode the molecular structure of this compound and can be used to search for it in databases and predict its physical and chemical properties.


Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Material Science

  • Hydrazone Compounds Synthesis : The synthesis of hydrazone compounds using similar chlorinated benzaldehydes demonstrates the utility of these chemicals in creating materials with potential applications in various fields, including pharmaceuticals and materials science (Wang, You, & Wang, 2011).

  • Liquid Crystalline Behavior : Research on the synthesis of molecules with Schiff base linking units indicates the relevance of chlorinated benzaldehydes in developing new materials with specific liquid crystalline properties, which could be crucial for advanced display technologies (Jamain, Omar, & Khairuddean, 2020).

Environmental Studies

  • Water Treatment Studies : The investigation of halogenated compounds by fungi like Bjerkandera adusta indicates the environmental impact and degradation pathways of similar compounds, which could inform water treatment and pollution mitigation strategies (Beck, Lauritsen, Patrick, & Cooks, 2000).

  • Antibacterial and Antifungal Activities : The synthesis of thiazolidine-4-one derivatives of isoniazid by using similar compounds showcases their potential antibacterial and antifungal applications, suggesting how structurally related chemicals might contribute to developing new pharmaceuticals (Taha & Rasheed, 2022).

Safety and Hazards

The safety information available indicates that 4-Chloro-2-isobutoxybenzaldehyde may pose several hazards. It has been classified as Acute Tox. 1 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . The precautionary statements include P261, P262, P273, P280, P302 + P352 + P310, and P391 .

properties

IUPAC Name

4-chloro-2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMISNJRBMQAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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